(5-Chloropyridin-2-YL)methanamine
Overview
Description
(5-Chloropyridin-2-YL)methanamine is an organic compound with the molecular formula C6H7ClN2. It is a derivative of pyridine, where a chlorine atom is substituted at the 5-position and a methanamine group is attached to the 2-position of the pyridine ring. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity .
Scientific Research Applications
(5-Chloropyridin-2-YL)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the development of bioactive compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly in the development of antimicrobial and anticancer agents.
Safety and Hazards
The safety information for “(5-Chloropyridin-2-YL)methanamine” indicates that it is classified under the GHS07 hazard class . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Future Directions
The future directions for “(5-Chloropyridin-2-YL)methanamine” could involve its use in the preparation of numerous life science products and polymers . Its synthesis process, involving the use of Ni-based nanoparticles, shows promise for the general and selective hydrogenation of all kinds of nitriles to primary amines under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloropyridin-2-YL)methanamine typically involves the reduction of 5-chloropicolinonitrile. One common method includes the use of concentrated hydrochloric acid and palladium on carbon (Pd-C) as a catalyst in an ethanol solvent under a hydrogen atmosphere . The reaction conditions are generally maintained at room temperature and atmospheric pressure to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through crystallization or distillation techniques to ensure high purity levels .
Chemical Reactions Analysis
Types of Reactions: (5-Chloropyridin-2-YL)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methanamine group can be oxidized to form corresponding imines or reduced to form primary amines.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed:
- Substituted pyridines
- Imines
- Primary amines
- Schiff bases
Mechanism of Action
The mechanism of action of (5-Chloropyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Pathways Involved: The compound can interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
- (2-Chloropyridin-4-YL)methanamine
- (3-Chloropyridin-2-YL)methanamine
- (4-Chloropyridin-2-YL)methanamine
Comparison:
- Structural Differences: The position of the chlorine atom and the methanamine group varies among these compounds, leading to differences in their chemical reactivity and biological activity.
- Uniqueness: (5-Chloropyridin-2-YL)methanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, influencing its interaction with biological targets and its reactivity in chemical synthesis .
Properties
IUPAC Name |
(5-chloropyridin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJKUOYVWLBSDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610445 | |
Record name | 1-(5-Chloropyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67938-76-5 | |
Record name | 1-(5-Chloropyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-chloropyridin-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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